molecular formula C12H22O6 B1613500 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid CAS No. 886362-91-0

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid

Cat. No.: B1613500
CAS No.: 886362-91-0
M. Wt: 262.3 g/mol
InChI Key: VCDLMNWBMVNGAK-UHFFFAOYSA-N
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Description

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid is an organic compound with the molecular formula C12H22O6 It is a derivative of propanoic acid, characterized by the presence of ethoxy and oxopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of propanoic acid derivatives with ethoxy and oxopropoxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and pH is crucial to achieve a high-quality product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as esterification and hydrolysis. These interactions can modulate enzyme activity, influence metabolic processes, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid is unique due to its specific arrangement of ethoxy and oxopropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-[4-(3-ethoxy-3-oxopropoxy)butoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-2-18-12(15)6-10-17-8-4-3-7-16-9-5-11(13)14/h2-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLMNWBMVNGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCCCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649690
Record name 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-91-0
Record name 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid
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3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid
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3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid
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3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid
Reactant of Route 6
3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid

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